molecular formula C23H21N5O2 B2705948 1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251623-95-6

1-(3-methoxyphenyl)-N-(4-methylbenzyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2705948
CAS No.: 1251623-95-6
M. Wt: 399.454
InChI Key: MULCLRFYRYPTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylbenzyl group, a pyridinyl group, and a 1,2,3-triazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms. The pyridinyl group is a six-membered ring containing five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might undergo reactions typical of ethers, while the triazole ring might participate in reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Cytotoxicity

Research by Hassan et al. (2014) focused on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized via reactions involving methoxyphenyl and methylbenzyl groups, similar to the structure . Their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, showcasing the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Novel Annulated Products

Deady and Devine (2006) developed novel annulated products from aminonaphthyridinones, involving reactions that led to new heterocyclic systems. Although not directly mentioning the exact chemical name, the study's approach to creating complex molecules from simpler benzyl and methoxyphenyl precursors relates to the broader synthetic strategies for compounds like the one (Deady & Devine, 2006).

Biological Activities

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with methoxybenzyl components, and evaluated their antimicrobial activities. This research demonstrates the antimicrobial potential of such compounds, highlighting their relevance in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

NK-1 Antagonist Activity

Jungheim et al. (2006) explored the synthesis of triazole-based compounds with NK-1 antagonist activity, utilizing regioselective pyridine metallation chemistry. This research underscores the therapeutic potential of triazole derivatives in treating conditions mediated by the NK-1 receptor, such as depression and anxiety (Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006).

Molecular and Electronic Analysis

Electronic and Nonlinear Optical Properties

A study by Beytur and Avinca (2021) on heterocyclic triazol-5-ones detailed the molecular, electronic, nonlinear optical, and spectroscopic analysis of compounds with methoxybenzyl groups. This work contributes to the understanding of the electronic properties and potential applications of these compounds in materials science (Beytur & Avinca, 2021).

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-8-10-17(11-9-16)14-25-23(29)21-22(18-5-4-12-24-15-18)28(27-26-21)19-6-3-7-20(13-19)30-2/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULCLRFYRYPTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.